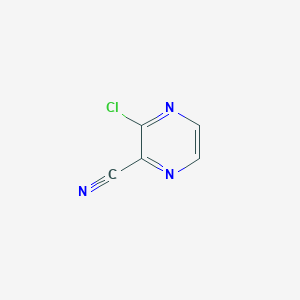

3-Chloropyrazine-2-carbonitrile

Descripción

Significance as a Heteroaromatic Building Block in Organic Synthesis

Heteroaromatic compounds are essential building blocks in the development of novel drugs and materials. nih.gov 3-Chloropyrazine-2-carbonitrile's significance lies in its role as a versatile scaffold for the construction of more complex molecular architectures. chemicalbook.comguidechem.com It is a reactant in the synthesis of tuberculostatic pyrazine (B50134) derivatives and is a key intermediate for the synthesis of Acalabrutinib, a medication used to treat certain types of cancer. hsppharma.comchemicalbook.com

The reactivity of the pyrazine ring, combined with the presence of both a chloro and a cyano group, allows for a variety of chemical transformations. This makes it a valuable precursor for creating libraries of compounds for drug discovery and for the synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines and cathepsin C inhibitors. chemicalbook.comguidechem.com The ability to introduce diverse functionalities onto the pyrazine core through reactions at the chloro and cyano positions enables the systematic exploration of structure-activity relationships in medicinal chemistry.

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound has largely focused on its application in the synthesis of biologically active molecules. chemicalbook.comguidechem.commdpi.com Investigations have explored its use in creating novel compounds with potential therapeutic properties. chemicalbook.comguidechem.com For instance, it has been utilized as an intermediate in the synthesis of cathepsin C inhibitors, which are of interest for their potential in treating various diseases. chemicalbook.comguidechem.com

A significant trajectory in the academic study of this compound involves the development of more efficient and sustainable synthetic methodologies. Research into the aminodehalogenation of 3-chloropyrazine-2-carboxamide, a direct derivative, has highlighted the advantages of microwave-assisted synthesis. These studies have demonstrated that microwave irradiation can lead to considerable savings in time and materials, often resulting in higher product yields compared to conventional heating methods. This focus on green chemistry principles reflects a broader trend in organic synthesis to develop more environmentally friendly processes.

Structural Features Governing Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily governed by the electronic nature of the pyrazine ring and the presence of the chloro and cyano substituents. The pyrazine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is a key feature that underpins its synthetic utility.

The chlorine atom on the pyrazine ring is a good leaving group and is readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position. Aminodehalogenation, the substitution of the chlorine atom by an amine nucleophile, is a frequently employed reaction. For example, the reaction of this compound with (3S)-3-aminopyrrolidine derivatives has been documented. In addition to amines, other heteroatom nucleophiles, particularly those containing sulfur, can also effectively displace the chlorine atom. The cyano group can also be subjected to various chemical transformations, such as hydrolysis to a carboxamide or a carboxylic acid, further expanding the synthetic possibilities. mdpi.com

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H2ClN3 |

| Molecular Weight | 139.54 g/mol |

| Melting Point | 45-47 °C |

| Boiling Point | 264.1 °C at 760 mmHg |

| Appearance | Pale yellow to off-white solid |

| CAS Number | 55557-52-3 |

Spectroscopic Data of this compound

| Spectroscopy | Data |

|---|---|

| IR (KBr) νmax (cm-1) | 3088 (νCHar), 2242 (νCN), 1377 (νC=C), 1087 (νC-N) |

| 1H NMR (400 MHz, DMSO-d6) | δ 8.91 (d, 1H, J = 2.4 Hz, H-6), 8.88 (d, 1H, J = 2.4 Hz, H-5) |

| 13C NMR (100 MHz, DMSO-d6) | δ 150.67 (C-3), 147.97 (C-5), 144.26 (C-6), 129.87 (C-2), 114.66 (CN) |

| MS (ESI) m/z (%) | 140.3 (100) [M + H]+, 142.3 (40) [M + H + 2]+ |

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLFAEGTVBPHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303404 | |

| Record name | 3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55557-52-3 | |

| Record name | 55557-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloropyrazine 2 Carbonitrile

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 3-chloropyrazine-2-carbonitrile can be achieved through several established pathways, each with distinct precursors and reaction mechanisms. These routes are crucial for accessing this key intermediate for further chemical elaboration.

Chlorination of 3-Hydroxypyrazine-2-carboxamide (B1682577) via Phosphorus Oxychloride Treatment

A prominent and widely documented method for synthesizing this compound involves the direct chlorination and dehydration of 3-hydroxypyrazine-2-carboxamide. chemicalbook.com This transformation is typically accomplished using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent commonly employed for converting hydroxyheteroaromatics and amides into their chlorinated and nitrile counterparts, respectively. nih.govresearchgate.net

The reaction mechanism involves the treatment of 3-hydroxypyrazine-2-carboxamide with POCl₃, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and a solvent like chlorobenzene. chemicalbook.com The process begins by cooling the solution to 0°C, followed by the dropwise addition of POCl₃ and DIPEA. chemicalbook.com The mixture is then heated, typically to around 90°C, and stirred overnight to ensure the reaction goes to completion. chemicalbook.com The phosphorus oxychloride simultaneously converts the hydroxyl group into a chloro group and dehydrates the carboxamide group to a nitrile. Following the reaction, a standard workup procedure involving concentration, aqueous dilution, and extraction with an organic solvent like ethyl acetate (B1210297) is performed. chemicalbook.com The final product is often purified by silica (B1680970) gel column chromatography to yield the desired this compound as a solid. chemicalbook.com

Table 1: Reaction Parameters for Chlorination of 3-Hydroxypyrazine-2-carboxamide

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 3-Hydroxypyrazine-2-carboxamide | , chemicalbook.com |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA) | , chemicalbook.com |

| Solvent | Chlorobenzene | , chemicalbook.com |

| Temperature | 0°C initially, then heated to 90°C | chemicalbook.com |

| Reaction Time | Overnight | chemicalbook.com |

| Typical Yield | ~79% | chemicalbook.com |

Ammonidation-Chlorination Sequence of 2-Methylpyrazine (B48319)

While various synthetic transformations involving pyrazine (B50134) derivatives are documented, a specific, well-established sequence beginning with the ammonidation and subsequent chlorination of 2-methylpyrazine to directly yield this compound is not extensively detailed in the reviewed literature. Synthetic routes in heterocyclic chemistry often involve multiple, carefully planned steps to achieve the desired substitution pattern, and direct conversions can be challenging due to regioselectivity issues.

Alternative Synthetic Approaches and Precursors

Beyond the primary routes, several alternative strategies and precursors are utilized to synthesize this compound and its isomers. These methods highlight the chemical versatility of the pyrazine system and offer different pathways to access these important intermediates.

The nitrile group of this compound is susceptible to hydrolysis, a reaction that can be precisely controlled to yield the corresponding carboxamide. This reverse reaction is crucial for preparing derivatives like 3-chloropyrazine-2-carboxamide, a starting material for various antimicrobial agents. mdpi.comresearchgate.net The partial hydrolysis is typically conducted under controlled alkaline conditions, for instance, using a mixture of hydrogen peroxide and water, with the pH adjusted to 9 using sodium hydroxide (B78521). mdpi.comresearchgate.net The reaction is performed at a moderately elevated temperature (e.g., 50-55°C) to facilitate the conversion of the nitrile to the amide without cleaving the chloro-substituent. mdpi.comresearchgate.net This demonstrates a key reaction of the target compound, which is foundational for creating pyrazinamide (B1679903) analogues. mdpi.com

Achieving regioselectivity is a significant challenge in the synthesis of substituted pyrazines. The preparation of specific isomers, such as 5-chloropyrazine-2-carbonitrile, requires distinct methodologies. eurekaselect.comresearchgate.net One reported method for preparing this isomer involves starting from pyrazine-2-carboxamide. researchgate.net Another approach to chlorination of the pyrazine ring involves using sulfuryl chloride in a solvent system of toluene (B28343) and DMF, starting from pyrazine-2-carbonitrile. chemicalbook.com This reaction requires careful temperature control, starting in an ice bath and gradually warming to room temperature, to influence the position of chlorination. chemicalbook.com The separation of potential isomeric mixtures often necessitates purification techniques like flash chromatography. researchgate.net

Complex chlorinated pyrazines can be synthesized from readily available starting materials like 2-aminopyrazine. chemicalpapers.com A notable example is the synthesis of 3,6-dichloropyrazine-2-carbonitrile (B1371311), a key intermediate for the antiviral drug Favipiravir. chemicalpapers.commdpi.com This multi-step synthesis offers an alternative to methods employing hazardous reagents like POCl₃. chemicalpapers.com The sequence is as follows:

Regioselective Chlorination: 2-Aminopyrazine is first chlorinated to introduce a chlorine atom onto the pyrazine ring. mdpi.com

Bromination: The product is then brominated, typically using N-Bromosuccinimide (NBS). mdpi.com

Palladium-Catalyzed Cyanation: A nitrile group is introduced via a Pd-catalyzed reaction. mdpi.com

Sandmeyer Diazotization/Chlorination: The final step involves converting the amino group into a chloro group through a Sandmeyer reaction, yielding the target 3,6-dichloropyrazine-2-carbonitrile. chemicalpapers.commdpi.com

This pathway demonstrates a sophisticated strategy for building a complex, di-substituted pyrazine from a simple precursor, highlighting the power of sequential, regioselective reactions. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Mention | Source(s) |

|---|---|---|---|

| This compound | C₅H₂ClN₃ | Target Compound, Intermediate | , chemicalbook.com |

| 3-Hydroxypyrazine-2-carboxamide | C₅H₅N₃O₂ | Starting Material | , chemicalbook.com |

| Phosphorus oxychloride | POCl₃ | Chlorinating/Dehydrating Agent | chemicalbook.com, nih.gov |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | Base | , chemicalbook.com |

| 2-Methylpyrazine | C₅H₆N₂ | Potential Precursor | mdpi.com |

| 3-Chloropyrazine-2-carboxamide | C₅H₄ClN₃O | Hydrolysis Product, Intermediate | mdpi.com, researchgate.net |

| Pyrazine-2-carbonitrile | C₅H₃N₃ | Starting Material | chemicalbook.com |

| Sulfuryl chloride | SO₂Cl₂ | Chlorinating Agent | chemicalbook.com |

| 5-Chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | Isomer of Target Compound | eurekaselect.com, researchgate.net |

| Pyrazine-2-carboxamide | C₅H₅N₃O | Starting Material | researchgate.net |

| 2-Aminopyrazine | C₄H₅N₃ | Starting Material | chemicalpapers.com, mdpi.com |

| 3,6-Dichloropyrazine-2-carbonitrile | C₅HCl₂N₃ | Related Dichlorinated Compound | chemicalpapers.com, google.com, mdpi.com |

Modern Synthetic Enhancements and Scalability Studies

Recent advancements in synthetic chemistry have provided new avenues for the preparation of this compound, moving beyond traditional methods to embrace more efficient and scalable techniques.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov While direct microwave-assisted synthesis of this compound is not extensively documented in the provided results, the application of this technology to closely related pyrazine derivatives demonstrates its significant potential. mdpi.com

Research on the aminodehalogenation of 3-chloropyrazine-2-carboxamide, a direct derivative of this compound, highlights the advantages of microwave irradiation. mdpi.com Studies have shown that such reactions can save considerable time and materials, often resulting in higher product yields. mdpi.com The efficiency of microwave-assisted synthesis for heterocyclic compounds is well-established; for instance, in the synthesis of certain quinoline (B57606) derivatives, microwave irradiation proved to be 11–19% more efficient than conventional heating. nih.gov Similarly, some reactions that require hours of reflux using traditional methods can be completed in minutes under microwave conditions. nih.gov This rapid and efficient approach is a significant advantage in the synthesis of complex pharmaceutical intermediates. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

| Reaction Time | Often requires hours of reflux (e.g., 10-16 hours). | Can be completed in minutes (e.g., 8-10 minutes). | mdpi.com, , nih.gov |

| Yield | Satisfactory but can be lower. | Generally higher yields are obtained. | mdpi.com, nih.gov |

| Efficiency | Baseline efficiency. | Can be significantly more efficient (e.g., 11-19% improvement). | nih.gov |

| Material Usage | Standard material consumption. | Can lead to savings in used materials. | mdpi.com |

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Traditional synthesis routes typically involve the chlorination of a pyrazine precursor. One established method involves reacting 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl₃) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as chlorobenzene. chemicalbook.com

Key optimized parameters for this reaction include:

Temperature Control : The reaction is initiated at 0°C during the dropwise addition of reagents to control the exothermic nature and minimize side reactions. It is then heated to 90°C and stirred overnight (12-16 hours) to ensure the reaction goes to completion.

Reagent Stoichiometry : Using a slight excess of phosphorus oxychloride and a larger excess of the base is typical to drive the reaction forward. chemicalbook.com

Purification : After the reaction, the crude product is typically purified using silica gel column chromatography with an eluent system like petroleum ether/ethyl acetate to separate the desired compound from unreacted starting materials and byproducts, achieving a purity of over 95%. chemicalbook.com

Another common synthetic route involves the chlorination of pyrazine-2-carbonitrile using sulfuryl chloride in a solvent mixture of toluene and dimethylformamide (DMF). chemicalbook.comguidechem.com The reaction is first stirred in an ice bath before being allowed to warm to room temperature, followed by a multi-step workup involving neutralization with sodium bicarbonate and extraction with diethyl ether. chemicalbook.comguidechem.com The final purification is also achieved via silica gel chromatography. chemicalbook.comguidechem.com

Table 2: Overview of Optimized Synthesis Parameters

| Precursor | Reagents | Solvent(s) | Temperature Profile | Reported Yield | Source(s) |

| 3-Hydroxypyrazine-2-carboxamide | Phosphorus oxychloride, N,N-diisopropylethylamine | Chlorobenzene | 0°C, then 90°C overnight | 79% | chemicalbook.com, |

| Pyrazine-2-carbonitrile | Sulfuryl chloride | Toluene, DMF | Ice bath, then room temperature for 5 hours | Not specified | chemicalbook.com, guidechem.com |

The ability to scale a synthetic process from the laboratory bench to industrial production is a critical consideration. The synthesis method utilizing 3-hydroxypyrazine-2-carboxamide and phosphorus oxychloride has been shown to scale linearly to at least a 100-gram scale without a reduction in yield. While the yield remains consistent, a practical challenge in scaling up is the potential for extended purification times.

For industrial applications, developing processes that are not only high-yielding but also cost-effective and produce minimal impurities is paramount. Patent literature for related compounds, such as 3,6-dichloropyrazine-2-carbonitrile, emphasizes the development of methods suitable for "industrial amplification" and "large-scale industrial production." google.com This focus underscores the need for robust and reproducible synthetic routes that can be implemented on a commercial scale, ensuring the availability of key intermediates like this compound for pharmaceutical manufacturing. google.com

Management of Byproducts and Impurities in Synthetic Procedures

Effective management of byproducts and impurities is essential for ensuring the quality and purity of the final this compound product. The presence of impurities can negatively impact the quality of subsequent intermediates and the final active pharmaceutical ingredient (API). google.com

In the synthesis of related dichloropyrazine compounds, the formation of brominated impurities, such as 3-bromo-6-chloropyrazine-2-methycyanide, has been identified as a significant issue. google.com This highlights the importance of carefully selecting starting materials and reagents to avoid cross-reactivity and the generation of difficult-to-remove, structurally similar impurities. In other cases, byproducts from the reaction, such as diethylamine, can potentially react with starting materials to form inadvertent side products. mdpi.com

The primary method for removing impurities and purifying the crude this compound is silica gel column chromatography. chemicalbook.comchemicalbook.com This technique effectively separates the target compound from unreacted starting materials and polar byproducts, allowing for the isolation of a high-purity product (>95%). The choice of an appropriate eluent system, such as dichloromethane (B109758) or a petroleum ether/ethyl acetate mixture, is critical for achieving successful separation. chemicalbook.com

Elucidating the Chemical Reactivity Profile of 3 Chloropyrazine 2 Carbonitrile

Nucleophilic Substitution Reactions Involving the Pyrazine (B50134) Ring

The pyrazine ring in 3-chloropyrazine-2-carbonitrile is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-3 position is an effective leaving group, readily displaced by a variety of nucleophiles. This reactivity is central to its application in the synthesis of diverse pyrazine-based structures. chemicalbook.comrsc.org

Aminodehalogenation, the substitution of the chlorine atom by an amine nucleophile, is a frequently employed reaction of this compound. This transformation provides access to a wide array of 3-aminopyrazine-2-carbonitrile (B1269731) derivatives, which are key scaffolds in medicinal chemistry. The reaction typically proceeds by heating the chloropyrazine with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. chemicalbook.com

For instance, the reaction of this compound with (3S)-3-aminopyrrolidine derivatives has been documented. The reaction is carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) with triethylamine (B128534) (Et3N) serving as a base. Heating is required to drive the substitution to completion. chemicalbook.com These aminopyrazine products can be further elaborated, for example, through reactions involving the nitrile group to form thieno[2,3-b]pyrazine (B153567) structures. chemicalbook.com While direct aminodehalogenation examples on this compound are specific, related reactions on the corresponding carboxamide, 3-chloropyrazine-2-carboxamide, further illustrate the utility of this reaction type. In these cases, various substituted benzylamines react under thermal or microwave conditions to yield the corresponding 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net

Table 1: Examples of Aminodehalogenation Reactions

| Amine Nucleophile | Base | Solvent | Reaction Conditions | Product | Ref |

|---|---|---|---|---|---|

| 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate | Et3N | THF | 80 °C, 15 h | 1,1-dimethylethyl (3S)-3-[-(2-cyanopyrazin-3-yl)amino]pyrrolidinylcarbamate | chemicalbook.com |

| Piperidine (in a multi-step synthesis) | - | THF | Reflux, 5 h | 7-Aminothieno[2,3-b]pyrazine-6-carbonitrile | chemicalbook.com |

Beyond amines, other heteroatom nucleophiles, particularly those containing sulfur, can effectively displace the chlorine atom of this compound. Thiolates (RS⁻), generated from thiols and a base, are potent nucleophiles that react readily with the electron-deficient pyrazine ring. chemicalbook.comrsc.org

A notable example involves the reaction of this compound with sodium hydrosulfide (B80085) (NaSH) in ethanol (B145695) at room temperature. This reaction substitutes the chloro group with a thiol group (-SH), forming 3-mercaptopyrazine-2-carbonitrile. This intermediate is often not isolated but is used directly in subsequent steps, such as alkylation reactions, to create more complex thienopyrazine systems. chemicalbook.com The general reactivity of chloropyrazines with other heteroatom nucleophiles, such as sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide, has also been reported, indicating a broad scope for these substitution reactions. rsc.org

Table 2: Substitution with Heteroatom Nucleophiles

| Nucleophile | Reagent | Solvent | Reaction Conditions | Intermediate Product | Ref |

|---|---|---|---|---|---|

| Thiolate | NaSH | EtOH | Room temperature, 3 h | 3-Mercaptopyrazine-2-carbonitrile | chemicalbook.com |

| Benzyl sulphide | Sodium benzyl sulphide | - | - | Not specified for this substrate | rsc.org |

| Methoxide | Sodium methoxide | - | - | Not specified for this substrate | rsc.org |

The regioselectivity of nucleophilic substitution on the pyrazine ring is dictated by the electronic properties of the molecule. In this compound, both the nitrile (-CN) and the chloro (-Cl) groups are electron-withdrawing, and the nitrogen atoms in the ring also significantly lower the electron density. The positions ortho and para to the nitrogen atoms are particularly activated towards nucleophilic attack. The chlorine atom at C-3 is adjacent to both a ring nitrogen (at N-4) and the carbonitrile group (at C-2), making this position highly electron-deficient and thus the prime site for nucleophilic attack. ingentaconnect.com

Theoretical studies on similar heterocyclic systems, like 2,4-dichloroquinazolines, have shown that the site most susceptible to nucleophilic attack corresponds to the carbon atom with the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. mdpi.com By analogy, the C-3 position of this compound is the most electrophilic center, ensuring that substitution occurs regioselectively at this site, replacing the chlorine atom.

Reaction conditions for these substitutions can be varied. While many reactions proceed under conventional heating in solvents like THF or ethanol for several hours chemicalbook.commdpi.com, microwave-assisted synthesis has been shown to be effective for related substrates, potentially reducing reaction times. mdpi.com The choice of base is also important; non-nucleophilic organic bases like triethylamine are common, especially for aminodehalogenations, to avoid competition with the primary nucleophile. chemicalbook.commdpi.com

Transformations of the Nitrile Functionality

The carbonitrile group of this compound offers another avenue for chemical modification, allowing for its conversion into other important functional groups like carboxamides and amines. chemicalbook.comrsc.orgmdpi.com

The nitrile group can be selectively hydrolyzed to a primary carboxamide (-CONH₂) under controlled conditions. This transformation is significant as it converts the carbonitrile into the corresponding 3-chloropyrazine-2-carboxamide, a key intermediate for various pharmaceutical derivatives. mdpi.com

The hydrolysis must be carefully managed to prevent further hydrolysis of the amide to a carboxylic acid. A common method involves using hydrogen peroxide in a basic aqueous solution. The reaction is typically performed at a moderately elevated temperature (e.g., 50 °C) while maintaining the pH of the solution around 9 with a base like sodium hydroxide (B78521). This procedure allows for the efficient and high-yield partial hydrolysis of the nitrile without affecting the chloro-substituent on the pyrazine ring. mdpi.com This method is often preferred over direct amidation of the corresponding pyrazine carboxylic acid due to higher yields. mdpi.com

Table 3: Conditions for Controlled Nitrile Hydrolysis

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Ref |

|---|---|---|---|---|---|

| This compound | H₂O₂, NaOH | Water | pH 9, 50 °C | 3-Chloropyrazine-2-carboxamide | mdpi.com |

The nitrile group can be reduced to a primary amine (-CH₂NH₂), providing a route to aminomethylpyrazine derivatives. This reduction adds a flexible linker to the pyrazine core, which can be valuable in drug design. Standard laboratory reducing agents are effective for this transformation. libretexts.org

Common methods for nitrile reduction include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or THF, followed by an acidic workup. libretexts.org Alternatively, catalytic hydrogenation offers a milder approach. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org Another specialized method for selective nitrile reduction on complex molecules utilizes a reagent system of cobalt chloride and sodium borohydride, which can offer greater functional group tolerance. google.com These methods effectively convert the carbon-nitrogen triple bond into a primary amine. libretexts.orgorganic-chemistry.org

Cyclization Reactions and the Formation of Complex Polycyclic Heterocycles

This compound serves as a key precursor in the synthesis of intricate polycyclic heterocyclic systems. A notable example is its use in the preparation of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. This transformation involves a multi-step reaction sequence that constructs a thiophene (B33073) ring fused to the pyrazine core, which is subsequently annulated to a pyrimidine (B1678525) ring.

The synthesis commences with the reaction of this compound with sodium hydrosulfide (NaSH) in ethanol at room temperature. chemicalbook.com This step facilitates a nucleophilic substitution of the chlorine atom by the hydrosulfide anion, leading to the formation of a thiol intermediate. The reaction progress is typically monitored by thin-layer chromatography (TLC). chemicalbook.com

Following the formation of the thiol, the reaction mixture is neutralized, and the intermediate is then subjected to a cyclization-promoting step. This is achieved by the addition of chloroacetonitrile (B46850) (ClCH2CN) and potassium carbonate (K2CO3) in acetone, with a catalytic amount of potassium iodide (KI) often added to facilitate the reaction. chemicalbook.com The base, potassium carbonate, likely deprotonates the thiol, and the resulting thiolate anion then attacks the electrophilic carbon of chloroacetonitrile. An intramolecular cyclization follows, leading to the formation of the thieno[2,3-b]pyrazine ring system. Subsequent reactions can then be employed to construct the pyrimidine ring, yielding the final polycyclic heterocycle.

Table 1: Reactants and Reagents for the Synthesis of a Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine Precursor

| Compound Name | Role |

| This compound | Starting Material |

| Sodium Hydrosulfide (NaSH) | Nucleophile |

| Ethanol (EtOH) | Solvent |

| Chloroacetonitrile (ClCH2CN) | Reactant |

| Potassium Carbonate (K2CO3) | Base |

| Potassium Iodide (KI) | Catalyst |

| Acetone | Solvent |

This cyclization strategy highlights the utility of this compound in generating complex molecular architectures of potential interest in various fields of chemical research.

Investigation of Radical-Ionic Mechanisms in Coupling Reactions

The coupling reactions of this compound are fundamental to its application in synthetic chemistry. The primary and well-documented mechanism for the substitution of the chlorine atom at the 3-position is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring and the adjacent nitrile group activates the chlorine atom, making it an excellent leaving group for nucleophilic attack. This pathway is evident in reactions with various nucleophiles, such as amines and thiols. For instance, the reaction with amines is a common method for introducing substituted amino groups onto the pyrazine ring.

While the SNAr mechanism is prevalent, the investigation of alternative mechanistic pathways, such as those involving radical-ionic intermediates, is a subject of broader interest in organic chemistry. Radical-ionic mechanisms, often initiated by single electron transfer (SET), can occur in certain coupling reactions, particularly those involving organometallic reagents or photochemical conditions. rsc.org In a general sense, an SET from a donor to an acceptor molecule can generate a radical ion pair, which can then propagate a chain reaction. rsc.org

In the context of related chemistries, single electron transfer has been identified as the initiating step in the cross-coupling reactions of some aryl Grignard reagents with aryl halides. rsc.org This process leads to the formation of an anion radical of the aryl halide, which then participates in a propagation cycle consisting entirely of anion radical intermediates. rsc.org Similarly, single-electron reduction of silylium (B1239981) ions by phosphanes can lead to transient silyl (B83357) radicals and stable phosphoniumyl radical cations, demonstrating that SET can be a viable pathway in reactions involving main group elements. nih.gov

However, for this compound, there is currently a lack of direct research findings in the reviewed literature that explicitly detail or confirm the operation of a radical-ionic mechanism in its typical coupling reactions. The observed reactivity is consistently explained through the well-established nucleophilic aromatic substitution pathway. The high reactivity of the chlorine atom is attributed to the electronic properties of the chloropyrazine ring and the nitrile group, which facilitate a polar, two-electron displacement process. Further research, potentially employing techniques like electron paramagnetic resonance (EPR) spectroscopy under specific reaction conditions, would be necessary to definitively probe for the existence of transient radical intermediates in the coupling reactions of this particular compound.

Applications of 3 Chloropyrazine 2 Carbonitrile in Advanced Organic Synthesis

Intermediate in the Synthesis of Pharmacologically Active Compounds

3-Chloropyrazine-2-carbonitrile is a key starting material for creating complex molecules with potential therapeutic applications. chemicalbook.comhsppharma.com Its reactivity allows for the introduction of various functional groups, leading to the development of novel drug candidates.

Precursors for Pyrazine-Based Drug Scaffolds

The pyrazine (B50134) moiety is a fundamental component of numerous clinically used drugs, including agents with anticancer, diuretic, antidiabetic, antithrombotic, antidepressant, and anti-infective properties. researchgate.net this compound serves as a crucial precursor for the synthesis of various pyrazine-based drug scaffolds. researchgate.netnih.gov The presence of the chlorine atom facilitates nucleophilic aromatic substitution, while the cyano group can be hydrolyzed to a carboxamide, providing a handle for further derivatization. nih.gov This dual reactivity makes it a valuable starting point for constructing a diverse library of pyrazine derivatives for drug discovery. researchgate.net

Synthesis of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides and Related Derivatives

A notable application of this compound is in the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. This class of compounds has been investigated for its potential biological activities. The synthesis typically involves a multi-step process starting from the hydrolysis of the nitrile group in this compound to form the corresponding carboxylic acid. This is followed by conversion to an acyl chloride and subsequent aminolysis with an appropriate amine to yield N-alkyl-3-chloropyrazine-2-carboxamide precursors. mdpi.com Finally, a nucleophilic substitution of the chlorine atom with an alkylamine furnishes the desired N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. researchgate.netmdpi.com

Table 1: Synthesis of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| This compound | 1. Hydrolysis 2. Acyl chloride formation 3. Aminolysis | N-Alkyl-3-chloropyrazine-2-carboxamides | mdpi.com |

This table outlines the general synthetic route to N-alkyl-3-(alkylamino)pyrazine-2-carboxamides starting from this compound.

Formation of Substituted Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines

This compound is instrumental in the synthesis of complex heterocyclic systems such as substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. These fused-ring systems are of interest due to the wide range of biological activities exhibited by compounds containing a pyrimidine (B1678525) ring. thieme-connect.com The synthesis begins with the reaction of this compound with sodium hydrosulfide (B80085) to form a thiol intermediate. This intermediate is then reacted with chloroacetonitrile (B46850) in the presence of a base to yield 7-aminothieno[2,3-b]pyrazine-6-carbonitrile. thieme-connect.com This key intermediate can then undergo ring closure reactions to form the desired pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine scaffold, which can be further functionalized. thieme-connect.comrsc.orgnih.govnih.govmdpi.com

Building Blocks for Bruton Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. This compound serves as a starting material for the synthesis of Acalabrutinib (ACP-196), a second-generation BTK inhibitor. hsppharma.com The development of BTK inhibitors has seen a surge in interest, with several compounds now approved for clinical use. mdpi.comnih.gov The thieno[3,2-d]pyrimidine (B1254671) scaffold, which can be derived from this compound, has been identified as an effective pharmacophore for BTK inhibition. mdpi.com

Synthetic Routes to Cathepsin C Inhibitors

Cathepsin C is a lysosomal cysteine protease that plays a role in the activation of neutrophil serine proteases. opnme.com As such, inhibitors of Cathepsin C are being investigated for the treatment of various inflammatory diseases. This compound is a key intermediate in the synthesis of certain Cathepsin C inhibitors. For instance, it can be reacted with a chiral amine, such as 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate, to introduce a key side chain necessary for inhibitory activity. chemicalbook.comnih.gov This highlights the utility of this compound in constructing molecules with highly specific biological targets. nih.gov

Scaffold for Checkpoint Kinase 1 (CHK1) Inhibitor Development

Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway, and its inhibition is a promising strategy to sensitize cancer cells to chemotherapy. acs.orgnih.govnih.gov this compound has been utilized as a scaffold in the development of CHK1 inhibitors. For example, after substitution of the chlorine with an amino group and subsequent bromination, the resulting 5-amino-3-chloropyrazine-2-carbonitrile (B3036505) can undergo cyanation to introduce another functional group. acs.org This substituted pyrazine can then be coupled with other heterocyclic fragments to generate potent and selective CHK1 inhibitors. acs.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides |

| N-Alkyl-3-chloropyrazine-2-carboxamides |

| Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines |

| Bruton Tyrosine Kinase (BTK) Inhibitors |

| Acalabrutinib (ACP-196) |

| Cathepsin C Inhibitors |

| Checkpoint Kinase 1 (CHK1) Inhibitors |

| 7-aminothieno[2,3-b]pyrazine-6-carbonitrile |

| 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate |

| 5-amino-3-chloropyrazine-2-carbonitrile |

| Chloroacetonitrile |

Intermediates in Antiviral Drug Synthesis (e.g., Favipiravir)

Pyrazine-based compounds are a cornerstone in the development of antiviral agents, with many derivatives showing potent activity against a range of viruses. nih.gov While this compound belongs to this important class of molecules, the synthesis of the well-known antiviral drug Favipiravir (T-705) typically proceeds through different halogenated pyrazine intermediates. nih.govnih.gov

Commonly reported synthetic routes to Favipiravir utilize precursors such as 3,6-dichloropyrazine-2-carbonitrile (B1371311) or 3-hydroxypyrazine-2-carboxylic acid. nih.govnih.gov For instance, an economical synthesis can be achieved starting from 3,6-dichloropyrazine-2-carbonitrile, which undergoes fluorination followed by hydrolysis and hydroxylation steps. nih.gov Another established method begins with the amidation of 3-hydroxypyrazine-2-carboxylic acid, followed by nitration, reduction, and fluorination. bangor.ac.uk Research has also focused on synthesizing Favipiravir from starting materials like 2-aminopyrazine, which is converted in several steps to a key intermediate, 3,6-dichloropyrazine-2-carbonitrile. mdpi.com

Although not a direct precursor to Favipiravir, the broader family of chloropyrazine carbonitriles is integral to antiviral research, demonstrating the foundational role of this chemical scaffold in the discovery of new therapeutic agents. nih.gov

Versatile Building Block for Novel Heterocyclic Systems

The reactivity of this compound makes it an exceptionally versatile building block for constructing a variety of novel and complex heterocyclic systems. The two primary reactive sites—the chlorine atom at position 3 and the nitrile group at position 2—can be manipulated selectively to build intricate molecular architectures. chemicalbook.com

A key reaction is the nucleophilic substitution of the chlorine atom, which allows for the introduction of various functional groups. chemicalbook.com This reactivity is harnessed in the synthesis of precursors for several pharmacologically active agents:

Tuberculostatic Agents: this compound is a reactant in the synthesis of pyrazine derivatives with antitubercular properties. hsppharma.com A common strategy involves the partial hydrolysis of the nitrile group to form 3-chloropyrazine-2-carboxamide. mdpi.com This intermediate then reacts with substituted benzylamines via nucleophilic substitution of the chlorine atom to yield 3-benzylaminopyrazine-2-carboxamides, some of which exhibit potent activity against Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net

Cathepsin C Inhibitors: The compound serves as a key intermediate in the synthesis of cathepsin C inhibitors. chemicalbook.comguidechem.com In a typical reaction, this compound is treated with an amine, such as 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate, in the presence of a base like triethylamine (B128534) to afford the substituted product. chemicalbook.comguidechem.com

Fused Heterocyclic Systems: It is used to create fused-ring systems, such as pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. chemicalbook.comguidechem.com This transformation is achieved by first reacting this compound with sodium hydrosulfide (NaSH) to replace the chlorine with a thiol group. The resulting intermediate is then treated with chloroacetonitrile and potassium carbonate to construct the fused thieno-pyrimidine ring system. chemicalbook.comguidechem.com

Acalabrutinib Precursor: It is also identified as a starting raw material for the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy. hsppharma.com

| Application | Reaction Type | Key Reactants | Resulting Structure |

| Tuberculostatic Agent Precursor | Nitrile Hydrolysis & Nucleophilic Substitution | 1. H₂O₂/NaOH2. Substituted Benzylamines | 3-Benzylaminopyrazine-2-carboxamides. mdpi.com |

| Cathepsin C Inhibitor Intermediate | Nucleophilic Substitution | 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate | Substituted pyrazine-2-carbonitrile. chemicalbook.comguidechem.com |

| Fused Heterocycle Synthesis | Nucleophilic Substitution & Cyclization | 1. NaSH2. ClCH₂CN, K₂CO₃ | Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. chemicalbook.comguidechem.com |

Role in the Generation of Complex Amino Acids and Other Key Organic Molecules

This compound serves as a valuable precursor for generating complex, non-proteinogenic amino acids and their derivatives. The synthetic utility lies in the chemical transformation of the nitrile group into a carboxylic acid, a defining feature of an amino acid.

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry and is a key step in classical amino acid syntheses like the Strecker synthesis, which proceeds via an α-amino nitrile intermediate. khanacademy.org In the case of this compound, the nitrile group can be fully hydrolyzed under basic conditions. mdpi.com For example, heating the compound in an aqueous solution of sodium hydroxide (B78521) results in the formation of 3-chloropyrazine-2-carboxylic acid. mdpi.com

This reaction converts the starting material into a molecule that is formally a complex and unnatural amino acid derivative: a pyrazine ring bearing both a chlorine atom and a carboxylic acid group. Such structures are of interest in medicinal chemistry as they can be incorporated into peptides or used as scaffolds to develop novel therapeutics. The process can also be controlled to achieve partial hydrolysis, yielding 3-chloropyrazine-2-carboxamide, which is itself a useful intermediate for further functionalization. mdpi.comresearchgate.net This controlled hydrolysis demonstrates the compound's role as a gateway to other key organic molecules, including amides and carboxylic acids, expanding its utility in synthetic chemistry. mdpi.com

Medicinal Chemistry Endeavors and Biological Activity Investigations

Anti-infective Applications and Derivative Efficacy

Derivatives of 3-chloropyrazine-2-carbonitrile have demonstrated significant promise as anti-infective agents, particularly in the fight against tuberculosis and other microbial infections.

Antimycobacterial Activity against Mycobacterium tuberculosis Strains (H37Rv, MDR-TB, XDR-TB)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tbc), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. mdpi.com This has spurred the search for new antitubercular agents.

Derivatives of 3-chloropyrazine-2-carboxamide, which can be synthesized from this compound, have shown promising in vitro activity against the H37Rv strain of M. tuberculosis. mdpi.comresearchgate.net For instance, a series of 3-benzylaminopyrazine-2-carboxamides, synthesized through the aminodehalogenation of 3-chloropyrazine-2-carboxamide, displayed minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM. mdpi.com The most potent compound in this series, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, exhibited an MIC of 6 µM and demonstrated low cytotoxicity. mdpi.com

Furthermore, selected potent compounds have been evaluated against resistant strains. For example, two leading compounds from the aforementioned series were tested against four MDR-TB strains and one XDR-TB strain, with the 4-amino derivative showing better activity (MIC = 62.5 µM) than the 4-methyl derivative (MIC = 250 µM). mdpi.com This highlights the potential of this chemical class in addressing drug-resistant TB.

It is noteworthy that 5-chloropyrazinamide (5-Cl-PZA), a related pyrazine (B50134) derivative, has demonstrated a broad spectrum of antimycobacterial activity, inhibiting not only M. tuberculosis but also pyrazinamide-resistant strains and atypical mycobacteria. nih.govnih.gov This suggests that modifications at different positions of the pyrazine ring can significantly influence the antimycobacterial profile.

Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound | Target Strain | MIC (µM) | Reference |

|---|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 | mdpi.com |

| 4-Amino derivative of 3-benzylaminopyrazine-2-carboxamide | MDR-TB | 62.5 | mdpi.com |

| 4-Methyl derivative of 3-benzylaminopyrazine-2-carboxamide | MDR-TB | 250 | mdpi.com |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

Evaluation of Broader Antimicrobial and Antifungal Properties

While the primary focus has been on antimycobacterial activity, some derivatives of the this compound scaffold have been assessed for broader antimicrobial and antifungal properties.

In one study, a series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, were tested against various bacterial and fungal strains. mdpi.comresearchgate.net The results indicated only moderate activity against Enterococcus faecalis and Staphylococcus aureus, and no activity was observed against the tested fungal strains. mdpi.comresearchgate.net This suggests that the modifications leading to potent antimycobacterial agents may not necessarily translate to broad-spectrum antibacterial or antifungal efficacy.

Structure-Activity Relationships (SAR) in Anti-infective Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the pyrazine-based anti-infective agents, several key SAR observations have been made.

Research has indicated that the presence of a carbonitrile group on the pyrazine core is not essential for potent antimycobacterial activity. mdpi.com In fact, compounds without this moiety have been found to be equally or even more active against M. tuberculosis. mdpi.com Furthermore, derivatives lacking the carbonitrile group have exhibited lower cytotoxicity. researchgate.net

In the series of 3-benzylaminopyrazine-2-carboxamides, the nature of the substituent on the benzylamino moiety plays a significant role in determining the antimycobacterial potency. mdpi.com Molecular docking studies have suggested that active compounds may target the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway. researchgate.net

Oncological and Other Therapeutic Research Areas

Beyond anti-infective applications, the this compound framework has been instrumental in the discovery of potent inhibitors of key proteins implicated in cancer, particularly Checkpoint Kinase 1 (CHK1).

Discovery and Optimization of CHK1 Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response pathway, making it an attractive target for cancer therapy. acs.org A novel series of potent and orally bioavailable 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors were developed through the hybridization of two lead scaffolds. acs.org

This optimization effort led to the identification of a highly selective CHK1 inhibitor, CCT244747. acs.org This compound demonstrated the ability to modulate the DNA damage response in human tumor xenografts and exhibited antitumor activity both as a single agent and in combination with chemotherapy drugs. acs.org The SAR studies within this series revealed that while larger groups at the 5-position were generally well-tolerated, very large and lipophilic substituents could lead to a decrease in activity. acs.org

Potential in Targeting Specific Biological Pathways

The development of CHK1 inhibitors from the this compound scaffold highlights its potential for targeting specific biological pathways. CHK1 plays a central role in the cell's response to DNA damage, and its inhibition can sensitize cancer cells to the effects of DNA-damaging agents. acs.orgnih.gov The successful optimization of these inhibitors for potency, selectivity, and oral bioavailability underscores the versatility of the pyrazine-2-carbonitrile core in designing molecules that can interact with specific protein targets. acs.org

Molecular Mechanisms of Action and Biological Target Interactions

The therapeutic potential of derivatives synthesized from this compound is often linked to their ability to interact with specific biological targets. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective agents.

Molecular Docking Studies with Key Enzymes (e.g., mycobacterial enoyl-ACP reductase (InhA))

Molecular docking has been a key tool in elucidating the potential mechanism of action for antitubercular agents derived from this compound. A primary target of interest is the mycobacterial enoyl-acyl carrier protein (ACP) reductase, known as InhA. mdpi.commdpi.com InhA is a vital enzyme in the type II fatty acid biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis, responsible for synthesizing the long-chain mycolic acids that are essential components of the mycobacterial cell wall. nih.govnih.govdrugbank.com Inhibition of InhA disrupts this pathway, leading to cell death. mdpi.comnih.gov

Docking studies have been performed on a series of N-benzylpyrazine-2-carboxamides and related structures derived from the this compound scaffold. mdpi.commdpi.com These computational analyses predict how the compounds fit into the active site of the InhA enzyme. A common finding is that active compounds share binding interactions similar to those of known InhA inhibitors. mdpi.comresearchgate.net

A critical interaction involves the formation of a hydrogen bond network. For many pyrazine derivatives, the carbonyl oxygen of the carboxamide moiety is predicted to form hydrogen bonds with the hydroxyl group of a key amino acid, Tyrosine-158 (Tyr158), and the 2'-hydroxyl group of the NAD+ cofactor's ribose within the InhA active site. mdpi.commdpi.comnih.gov This interaction pattern is a hallmark of many direct InhA inhibitors. mdpi.comnih.gov The substituent at the 3-position of the pyrazine core is positioned to make additional, less specific interactions with residues in the substrate-binding pocket, further stabilizing the complex. mdpi.com

Influence of Substituent Modification on Binding Affinity and Efficacy

The biological activity of compounds derived from this compound is highly dependent on the nature of the substituents attached to the pyrazine core. Structure-activity relationship (SAR) studies have shown that even minor modifications can significantly impact antimycobacterial efficacy and binding affinity.

One of the most significant modifications is the functional group at the 2-position of the pyrazine ring. Research comparing derivatives with a nitrile group (-CN) to those with a carboxamide group (-CONH2) has revealed important differences. While both can be synthesized from the parent this compound, the carboxamide derivatives often exhibit enhanced antimycobacterial activity. mdpi.com This is attributed to the carboxamide group's ability to form crucial hydrogen bonds within the target enzyme's active site, as seen in docking studies with InhA. mdpi.com It has been suggested that the carbonitrile group is not essential for potent activity, and its replacement with a carboxamide can lead to compounds that are equally or more active against M. tuberculosis. mdpi.com

The substituent at the 3-position, introduced via nucleophilic substitution of the chlorine atom, also plays a critical role. In a series of 3-benzylaminopyrazine-2-carboxamides, the nature of the substituent on the benzyl (B1604629) ring influenced the minimum inhibitory concentration (MIC). mdpi.com For instance, the introduction of a methyl group at the para-position of the benzyl ring resulted in a compound with potent activity. mdpi.comresearchgate.net These findings underscore the importance of systematic modification to optimize the biological profile of these pyrazine derivatives, aiming to enhance efficacy while minimizing off-target effects. mdpi.com

In Vitro Cytotoxicity Assessment of Synthesized Derivatives

A crucial step in the preclinical evaluation of any potential therapeutic agent is the assessment of its toxicity toward mammalian cells. For derivatives of this compound, in vitro cytotoxicity is typically evaluated against various human cell lines to determine their selectivity index—the ratio of their toxicity to their therapeutic activity.

Studies have shown that modifications to the pyrazine core significantly affect cytotoxicity. A notable comparison is between derivatives containing a nitrile group and those with a carboxamide group. Derivatives with a nitrile moiety have demonstrated higher cytotoxicity in some assays compared to their carboxamide counterparts. mdpi.com For example, certain nitrile-containing pyrazines showed cytotoxicity with an IC₅₀ (half-maximal inhibitory concentration) of less than 50 µM, whereas the corresponding carboxamide analogs had IC₅₀ values of 250 µM or higher, indicating significantly lower toxicity. mdpi.comresearchgate.net

The cytotoxicity of N-benzyl-3-chloropyrazine-2-carboxamides was evaluated against the HepG2 human liver cancer cell line. mdpi.com For the most active compounds against mycobacteria, no significant toxicity was detected. mdpi.com Similarly, a series of 3-benzylaminopyrazine-2-carboxamides, which showed promising antimycobacterial activity, also displayed low cytotoxicity in the HepG2 cell line, with one of the most potent compounds having an IC₅₀ value ≥ 250 µM. mdpi.comresearchgate.net This favorable cytotoxicity profile is a positive indicator for the development of these compounds as potential drug candidates.

Table 1: Cytotoxicity of Selected Pyrazine Derivatives

| Compound Series | Cell Line | Cytotoxicity Measurement (IC₅₀) | Reference |

|---|---|---|---|

| Nitrile-containing pyrazines | HepG2 | < 50 µM | |

| Carboxamide-containing pyrazines | HepG2 | ≥ 250 µM | |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | ≥ 250 µM | mdpi.comresearchgate.net |

Computational and Theoretical Chemistry Insights into 3 Chloropyrazine 2 Carbonitrile

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a derivative of 3-Chloropyrazine-2-carbonitrile, might interact with a biological target, typically a protein or enzyme.

Research has suggested that this compound is a valuable scaffold for developing antimycobacterial agents. While direct docking studies on the compound itself are not extensively detailed in available literature, studies on its close derivatives provide significant insights. For instance, a series of 3-benzylaminopyrazine-2-carboxamides, synthesized from this compound via hydrolysis and subsequent aminodehalogenation, were evaluated for their antimycobacterial activity. nih.gov Molecular docking simulations were performed on these derivatives against the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis and a target for antitubercular drugs. nih.govresearchgate.net

The findings revealed that the active compounds shared common binding interactions with known InhA inhibitors, suggesting a plausible mechanism of action. nih.govresearchgate.net These studies underscore the utility of the pyrazine (B50134) core derived from this compound in fitting into the active sites of therapeutically relevant enzymes. The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. Molecular docking studies on potential inhibitors derived from this compound help to rationalize their biological activity and guide the synthesis of more potent analogues.

Table 1: Illustrative Data from Molecular Docking of a Hypothetical this compound Derivative

| Parameter | Description | Illustrative Value/Finding |

| Target Receptor | The biological macromolecule targeted by the ligand. | Mycobacterial Enoyl-ACP Reductase (InhA) |

| Binding Energy | An estimation of the binding affinity between the ligand and receptor; more negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interactions | Specific amino acid residues in the receptor's active site that interact with the ligand. | Hydrogen bond with Tyr158; Pi-stacking with Phe149 |

| Interacting Groups | The functional groups on the ligand involved in binding. | Pyrazine nitrogen, Nitrile group |

Note: The data in this table is illustrative to demonstrate the output of a molecular docking study and is not from a specific documented experiment on this compound itself.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can elucidate the relationship between a molecule's electronic structure and its physical and chemical properties. For this compound, DFT provides a theoretical foundation to understand its geometry, stability, and reactivity. While specific DFT studies on this molecule are not widely published, the principles can be applied based on its known structure.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. For this compound, the presence of the electron-withdrawing chlorine atom and nitrile group on the pyrazine ring would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO-LUMO gap is a key indicator of the molecule's potential to engage in charge-transfer interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions that are rich or deficient in electrons. MEP maps use a color scale where red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show regions of negative potential around the nitrogen atoms of the pyrazine ring and the nitrile group due to their lone pairs of electrons. Conversely, the carbon atom attached to the chlorine would be an electrophilic site, and the hydrogen atoms on the ring would also exhibit positive potential. This distribution of charge aligns with the known reactivity of the compound.

The electronic properties calculated through DFT, such as the HOMO-LUMO gap and MEP, can be directly correlated with the observed chemical reactivity of this compound. The molecule's high reactivity stems from its specific electronic configuration.

The electron-withdrawing nature of both the chlorine atom and the nitrile group makes the pyrazine ring electron-deficient. This electronic characteristic is the primary reason the chlorine atom is a good leaving group, making the molecule an excellent substrate for nucleophilic substitution reactions. An MEP map would visually confirm the electrophilic nature of the carbon atom bonded to the chlorine, predicting it as the prime site for nucleophilic attack. Furthermore, the nitrile group itself can undergo transformations like hydrolysis or reduction, adding to the compound's versatility as a synthetic intermediate.

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors (Illustrative)

| Property | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Represents the escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Note: This table defines key parameters derived from quantum chemical calculations. Specific values for this compound are not available in the reviewed literature.

Prediction and Analysis of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Quantum chemical calculations, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β).

Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer often exhibit high NLO responses. While there is no specific information in the searched literature regarding the NLO properties of this compound, its structure, featuring a π-conjugated heterocyclic system with strong electron-withdrawing groups, suggests it could be a candidate for NLO studies. Theoretical calculations would be necessary to quantify its hyperpolarizability and assess its potential for NLO applications.

Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are central to the structural elucidation of 3-Chloropyrazine-2-carbonitrile, probing the interactions of the molecule with electromagnetic radiation to reveal details about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the arrangement of atoms. Commercial suppliers of this compound often verify its structure using these NMR methods. chemicalbook.com

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the pyrazine (B50134) ring. These protons are in different chemical environments and would therefore exhibit distinct chemical shifts, appearing as doublets due to coupling with each other.

Table 1: Predicted NMR Data for this compound This table presents expected ranges for NMR data based on general principles and data for similar structures, as specific experimental values for this compound are not widely published.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.5 - 8.8 | Doublet |

| ¹H | 8.7 - 9.0 | Doublet |

| ¹³C (C-CN) | ~115 | Singlet |

| ¹³C (C-Cl) | ~150 | Singlet |

| ¹³C (Ring CH) | ~145 | Singlet |

| ¹³C (Ring CH) | ~148 | Singlet |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound will display characteristic absorption or scattering bands corresponding to the vibrational modes of its specific bonds.

Key expected vibrations include:

C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.

C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.

Pyrazine ring vibrations: A series of complex bands in the 1600-1000 cm⁻¹ region, which are characteristic of the pyrazine ring system.

While the use of these techniques for characterization is noted, specific peak assignments from experimental data in the public domain are limited. chemicalbook.comresearchgate.net However, analysis of related molecules, such as pyrazine-2-carbonitrile, shows characteristic ring vibrations that would be expected to shift upon substitution with chlorine. nih.gov

Table 2: Expected IR and Raman Vibrational Frequencies for this compound This table outlines the expected regions for key vibrational modes. Specific peak values require experimental measurement.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | IR, Raman |

| C≡N (Nitrile) | 2220 - 2260 | IR, Raman |

| C=N, C=C (Ring) | 1400 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, this technique provides information about the conjugated π-electron system. The pyrazine ring, substituted with a chloro and a cyano group, constitutes a chromophore that absorbs UV radiation. The absorption maxima (λmax) are indicative of the energy required for π → π* and n → π* electronic transitions. While specific experimental λmax values for this compound are not detailed in general literature, its structure suggests that it would exhibit characteristic absorption in the UV region. researchgate.net

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions. In the synthesis of this compound and its subsequent use in further chemical transformations, TLC is employed to track the consumption of starting materials and the formation of the product. chemicalbook.com The compound is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The position of the spot, identified by its retention factor (Rf) value, helps in assessing the reaction's status. For the purification of this compound, silica gel chromatography is often used, with specific eluents such as 100% dichloromethane (B109758) having been reported as effective. chemicalbook.com

Table 3: Reported TLC Conditions for this compound

| Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

|---|---|---|---|

| Silica Gel | 100% Dichloromethane | Purification | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound with high accuracy and precision. Chemical suppliers often state the purity of their material, for instance, as greater than 98.0%, as determined by HPLC. chemicalbook.com This method separates the target compound from any impurities, and the area under the peak in the resulting chromatogram is proportional to its concentration. A typical analysis would be performed in reversed-phase mode, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The detector is usually a UV spectrophotometer set to a wavelength where the compound exhibits strong absorbance. While the use of HPLC for purity assessment is standard, specific validated methods with detailed parameters such as column type, mobile phase composition, and flow rate are often proprietary to the analyzing laboratory. bldpharm.com

Table 4: General HPLC Parameters for Analysis of Aromatic Nitriles This table provides a general set of conditions often used for similar compounds, as a specific validated method for this compound is not publicly detailed.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a pure organic compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison is a crucial step in verifying the empirical formula and confirming the purity of a newly synthesized compound. cityu.edu.hk

For this compound, the molecular formula is C₅H₂ClN₃. Based on this formula, the theoretical elemental composition can be calculated. In a research setting, these calculated values would be compared against the results from an elemental analyzer, with close agreement between the "calculated" and "found" values serving as strong evidence of the compound's identity and purity. cityu.edu.hk

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 43.04 |

| Hydrogen | H | 1.008 | 2 | 2.016 | 1.45 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 25.41 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 30.11 |

| Total | 139.545 | 100.00 |

Broader Research Perspectives and Future Directions

Strategic Utility as a Versatile Chemical Scaffold in Contemporary Research

3-Chloropyrazine-2-carbonitrile is a heterocyclic compound that serves as a fundamental building block in various organic syntheses. chemicalbook.comguidechem.com Its utility stems from the pyrazine (B50134) core, a six-membered aromatic ring with two nitrogen atoms, which is a common feature in many biologically active molecules. chemicalbook.comnih.govnih.govmdpi.com The compound's reactivity is significantly influenced by its substituents. The electron-withdrawing properties of the chlorine atom and the nitrile (-C≡N) group make the pyrazine ring susceptible to specific chemical transformations.

The primary mode of reaction is nucleophilic substitution, where the chlorine atom at position 3 is displaced by a variety of nucleophiles. This allows for the straightforward introduction of different functional groups, thereby expanding the molecular diversity that can be generated from this single precursor. Concurrently, the nitrile group can undergo hydrolysis to form amides or carboxylic acids, or be reduced to amines, further broadening the synthetic possibilities.

This strategic positioning of reactive sites makes this compound a valuable intermediate for constructing more complex molecular architectures, such as substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. chemicalbook.com Its relatively simple and stable structure, combined with its synthetic accessibility, underpins its role as a versatile scaffold in both academic and industrial research settings. chemicalbook.comguidechem.com

Innovations in Drug Discovery and Development Utilizing the Compound

The pyrazine ring system is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. tandfonline.comresearchgate.net this compound has emerged as a crucial starting material in the synthesis of targeted therapeutics. chemicalbook.comchemdad.com

A prominent example of its application is in the synthesis of the Bruton tyrosine kinase (BTK) inhibitor, Acalabrutinib. hsppharma.com Acalabrutinib is a significant drug used in the treatment of certain types of cancer. The synthesis of this complex molecule relies on the pyrazine core provided by this compound. hsppharma.com